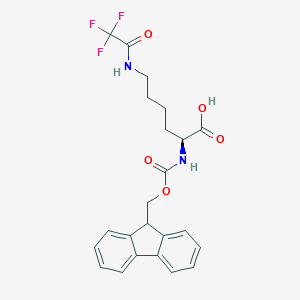

Fmoc-Lys(Tfa)-OH

Übersicht

Beschreibung

Fmoc-Lys(Tfa)-OH, also known as 9-fluorenylmethoxycarbonyl-L-lysine trifluoroacetate, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group of lysine, while the trifluoroacetate (Tfa) group provides stability and solubility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Tfa)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide. The trifluoroacetate group is introduced by treating the Fmoc-protected lysine with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Lys(Tfa)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.

Coupling: The free amino group can react with activated carboxyl groups to form peptide bonds.

Substitution: The trifluoroacetate group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like 1-hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Substitution: Various nucleophiles can be used to replace the trifluoroacetate group.

Major Products Formed

Deprotection: Free lysine with an exposed amino group.

Coupling: Peptides with lysine residues.

Substitution: Lysine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Peptide Synthesis : Fmoc-Lys(Tfa)-OH is predominantly used in SPPS to synthesize peptides with specific sequences. The Fmoc group can be easily removed under basic conditions, allowing for subsequent coupling reactions to occur efficiently.

Biology

- Protein Interactions : Researchers utilize this compound to study protein-protein interactions and enzyme-substrate dynamics. Its ability to form stable peptides aids in understanding biological pathways and mechanisms.

Medicine

- Therapeutic Agents : The compound plays a significant role in developing peptide-based drugs. Its derivatives have been synthesized to create potential antimicrobial and cytotoxic agents, which are vital in treating various diseases .

Industry

- Synthetic Peptides Production : this compound is employed in commercial peptide synthesis for research and pharmaceutical applications. Its stability and ease of use make it a preferred choice for industrial peptide production.

Biochemical Properties

This compound influences several biochemical pathways:

- Cellular Effects : It contributes to protein synthesis, impacting cellular functions such as signaling pathways and gene expression.

- Stability : The trifluoroacetate moiety enhances solubility and stability, critical for successful peptide synthesis under various conditions.

Antimicrobial Peptides Synthesis

A study synthesized antimicrobial peptides using this compound and evaluated their efficacy against pathogens. Modifications to the peptide structure significantly enhanced antimicrobial potency while maintaining low hemolytic activity. This highlights the compound's utility in developing therapeutic peptides with targeted biological activities.

Fluorescent Tagging for Targeted Therapy

Researchers developed a method to attach fluorescent tags to peptides synthesized with this compound. This technique allowed real-time tracking of peptide distribution in vivo, providing insights into their therapeutic potential and biological behavior. Such applications are crucial for understanding drug delivery mechanisms and improving therapeutic strategies .

Wirkmechanismus

The primary mechanism of action of Fmoc-Lys(Tfa)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the construction of complex peptide sequences. The trifluoroacetate group enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.

Fmoc-Lys(Mtt)-OH: Lysine derivative with a 4-methyltrityl (Mtt) protecting group.

Fmoc-Lys(Dde)-OH: Lysine derivative with a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group.

Uniqueness

Fmoc-Lys(Tfa)-OH is unique due to the presence of the trifluoroacetate group, which provides enhanced solubility and stability compared to other lysine derivatives. This makes it particularly useful in peptide synthesis and other applications where solubility and stability are critical factors.

Biologische Aktivität

Fmoc-Lys(Tfa)-OH is a derivative of lysine utilized extensively in solid-phase peptide synthesis (SPPS). This compound plays a critical role in the synthesis of peptides and has been studied for its biological activity, particularly in antimicrobial and cytotoxic applications. The following sections provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.

Overview of this compound

This compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group of lysine and a trifluoroacetyl (Tfa) protecting group on the side chain. This dual protection allows for selective deprotection during peptide synthesis, facilitating the incorporation of lysine into peptides while maintaining the integrity of other functional groups.

Antimicrobial Activity

Research indicates that peptides synthesized using this compound exhibit significant antimicrobial properties. A study demonstrated that dimeric peptides containing this compound as a linker showed enhanced bactericidal activity compared to their monomeric counterparts. Notably, while dimerization decreased overall antimicrobial efficacy, it significantly increased hemolytic activity, suggesting a complex relationship between structure and function in these compounds .

Table 1: Antimicrobial Activity of Dimeric Peptides

| Peptide Type | Antimicrobial Activity (MIC) | Hemolytic Activity (EC50) |

|---|---|---|

| Monomeric | Higher | Lower |

| Dimeric | Lower | Higher |

Cytotoxicity

In addition to antimicrobial properties, this compound has been implicated in cytotoxic applications. A novel strategy using this compound facilitated the synthesis of peptide conjugates that target cancer cells. These conjugates demonstrated selective cytotoxicity towards specific cell lines, indicating potential for therapeutic applications in oncology .

Case Studies

- Synthesis and Evaluation of Antimicrobial Peptides : A study synthesized various antimicrobial peptides using this compound and evaluated their activity against common pathogens. Results highlighted that certain modifications to the peptide structure significantly enhanced antimicrobial potency while maintaining low hemolytic activity .

- Fluorescent Tagging for Targeted Therapy : Researchers developed a method for attaching fluorescent tags to peptides synthesized with this compound. This approach allowed for real-time tracking of peptide distribution in vivo, providing insights into their therapeutic potential and biological behavior .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies involving this compound have revealed that modifications to the lysine residue can drastically alter biological outcomes. For instance, replacing Tfa with other protecting groups or altering the peptide length can enhance or diminish both antimicrobial and cytotoxic activities .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLMWTPNDXNXSZ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583803 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76265-69-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Lys(Tfa)-OH in the described solid-phase peptide synthesis strategy?

A1: this compound plays a crucial role in this novel strategy by enabling the incorporation of both a fluorescent tag and a chelating core within the peptide chain during synthesis []. The lysine residue provides a side chain amine group that is orthogonally protected with a trifluoroacetyl (Tfa) group. This allows for selective deprotection of the lysine side chain after the peptide chain assembly, enabling the attachment of a fluorescent tag. Subsequently, the chelating core can be introduced at the N-terminal of the peptide. This strategy simplifies the synthesis process and eliminates the need for additional steps, leading to higher yields and purity of the final bioconjugates [].

Q2: What are the advantages of using this compound in this specific application compared to other similar reagents?

A2: The key advantage of this compound lies in its compatibility with both mild and strong acidic conditions used in solid-phase peptide synthesis []. This is particularly important when synthesizing ligand-targeted conjugates, as the protecting groups for sensitive functionalities on the targeting ligands may require specific deprotection conditions. The Tfa protecting group on the lysine side chain can be selectively removed under mild basic conditions, leaving other acid-sensitive protecting groups intact. This allows for greater flexibility and control during synthesis, making this compound a valuable tool for creating complex bioconjugates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.